molecular formula C12H19N3O2 B1475195 (1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1988896-51-0

(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B1475195
CAS No.: 1988896-51-0
M. Wt: 237.3 g/mol
InChI Key: VRIWNMFOCDZHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone features a pyrazole ring substituted with methyl groups at positions 1 and 5, linked via a methanone bridge to a piperidine ring bearing a hydroxymethyl group at position 2.

Biological Activity

Introduction

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone , characterized by a pyrazole ring and a piperidine moiety, has garnered attention in medicinal chemistry due to its potential pharmacological applications. Its structural complexity suggests diverse biological activities, which are critical for drug development and therapeutic applications.

  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.30 g/mol
  • CAS Number : 1988896-51-0

The compound's unique arrangement of functional groups may influence its reactivity and interactions within biological systems, making it a subject of interest in pharmacological studies.

Pharmacological Studies

Pharmacological investigations have revealed that compounds similar to This compound exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. For instance, derivatives containing piperidine and pyrazole functionalities have demonstrated significant antibacterial effects with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • Similar compounds have been noted for their antifungal properties, particularly against Candida albicans. Studies indicate that the presence of hydroxymethyl groups enhances the antifungal efficacy of piperidine derivatives .

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies suggest that the pyrazole and piperidine moieties may facilitate binding to specific biological targets, such as enzymes or receptors involved in microbial resistance pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of This compound , a comparison with structurally related compounds is essential. The following table summarizes some of these comparisons:

Compound NameStructural FeaturesBiological Activity
1-MethylpyrazolePyrazole ringAntifungal
4-HydroxypiperidinePiperidine ringCNS effects
3-PyridylmethanolPyridine instead of pyrazoleAntimicrobial

The dual functionality of the pyrazole and piperidine rings in this compound may offer distinct pharmacological properties not found in other similar compounds, potentially enhancing its bioactivity and specificity towards certain biological targets .

Case Studies and Research Findings

Recent studies have focused on the synthesis and testing of derivatives of this compound. For example:

  • A study reported the synthesis of several piperidine derivatives that exhibited notable antibacterial activity when tested against common pathogens . The research highlighted that modifications to the piperidine structure could significantly alter the bioactivity profile.
  • Another investigation into the pharmacodynamics of similar pyrazole-containing compounds demonstrated their potential as effective agents against resistant bacterial strains, emphasizing the importance of structural diversity in enhancing antimicrobial efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural complexity indicates it may be useful in the development of pharmaceuticals. Research has shown that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antimicrobial properties : Pyrazole derivatives are known for their efficacy against various pathogens.
  • CNS effects : Piperidine derivatives frequently demonstrate activity in central nervous system disorders.

Case Studies

  • Antimicrobial Activity : A study demonstrated that pyrazole derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
  • CNS Disorders : Research on piperidine-based compounds has indicated effectiveness in managing conditions such as anxiety and depression.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its therapeutic applications. Interaction studies can reveal mechanisms of action, which may include:

  • Binding affinity to specific receptors.
  • Inhibition or activation of enzymatic pathways.

These studies are essential for advancing the compound's potential therapeutic applications.

Comparative Analysis with Related Compounds

The uniqueness of (1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone can be further elucidated by comparing it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-MethylpyrazolePyrazole ringAntifungal
4-HydroxypiperidinePiperidine ringCNS effects
3-PyridylmethanolPyridine instead of pyrazoleAntimicrobial

This comparison underscores the distinct pharmacological properties that may arise from the combination of both pyrazole and piperidine functionalities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrazole-piperidine methanone derivatives, and how can they be adapted for synthesizing (1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone?

Methodological Answer:

  • Step 1 : Utilize condensation reactions between substituted pyrazole carboxylic acids and functionalized piperidines. For example, describes coupling 5-arylpyrazole derivatives with 4-benzylpiperidine using carbodiimide-based activation (yield: 50–68%) .
  • Step 2 : Optimize regioselectivity by controlling reaction conditions (e.g., solvent polarity, temperature). highlights regioselective formylation of pyrazolines using phenyl hydrazine in methanol under reflux .
  • Step 3 : Purify via column chromatography or crystallization (e.g., methanol/water systems, as in ), and confirm purity via HPLC (retention time >99% at 254 nm) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H NMR (e.g., DMSO-d6) to verify substitution patterns. For example, reports δ 2.21 ppm for methyl groups on pyrazole and δ 4.50–4.42 ppm for hydroxymethyl protons .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 466.2 in ) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., uses single-crystal X-ray to confirm bond lengths and angles in pyrazole derivatives) .

Q. How does the hydroxymethyl group on the piperidine ring influence solubility and stability?

Methodological Answer:

  • Solubility : The hydroxymethyl group enhances polarity, improving aqueous solubility. notes similar methyl-substituted pyrazoles exhibit logP reductions of 0.5–1.0 units compared to non-polar analogs .
  • Stability : Monitor hydrolytic degradation via accelerated stability studies (e.g., pH 1–9 buffers at 40°C for 14 days) and quantify using HPLC. reports stability challenges for hydroxymethyl-containing compounds under acidic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer:

  • Case Study : identifies conflicting SAR for pyrazole carboxamides. To resolve discrepancies:
    • Step 1 : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
    • Step 2 : Perform head-to-head comparisons of analogs (e.g., substituent effects at pyrazole C3/C5 positions).
    • Step 3 : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. How can computational modeling predict metabolic pathways or environmental fate for this compound?

Methodological Answer:

  • Metabolism Prediction : Use software like ADMET Predictor™ or GLORYx to identify Phase I/II metabolism sites (e.g., hydroxylation of the piperidine ring or demethylation of pyrazole substituents).
  • Environmental Fate : Apply EPI Suite to estimate biodegradation half-life (e.g., models environmental persistence via QSAR for similar heterocycles) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this chemical class?

Methodological Answer:

  • Design : Use a factorial approach to vary substituents systematically (e.g., pyrazole methyl groups vs. piperidine hydroxymethyl). demonstrates this with triazolothiadiazine derivatives, testing 5i–5l analogs for bioactivity .
  • Data Analysis : Apply multivariate regression (e.g., PLS-DA) to correlate structural descriptors (e.g., logP, H-bond donors) with activity. highlights substituent-dependent activity shifts in nitro-pyrazole derivatives .

Q. How can crystallographic data inform formulation strategies for this compound?

Methodological Answer:

  • Polymorph Screening : Use solvent-drop grinding (e.g., acetonitrile/ethanol) to identify stable crystalline forms. reports monoclinic crystal systems (space group P21/c) for pyrazole methanones, influencing dissolution rates .
  • Co-Crystallization : Explore co-formers (e.g., succinic acid) to enhance bioavailability, as seen in for pyridyl-pyrazole hybrids .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pyrazole-Based Methanones with Piperidine Derivatives

a) [4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone (CID-24791139)

  • Structure : Differs by substitution of the hydroxymethyl piperidine with a trifluoromethylphenyl-branched piperidine.
  • Properties : Increased molecular weight (due to trifluoromethylphenyl) and higher lipophilicity (XLogP ≈ 4.2 inferred). The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the hydroxymethyl analog .
  • Applications : Likely optimized for CNS targets due to improved blood-brain barrier penetration.

b) (4-Benzylpiperidin-1-yl)(5-(4-hydroxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)methanone

  • Structure : Features a benzyl-substituted piperidine and a 4-hydroxyphenyl-pyrazole.
  • Properties: Higher hydrogen-bond donors (3 vs. 2 in the target compound) due to the phenolic -OH group.
  • Synthetic Yield : 68%, indicating feasible scalability compared to analogs requiring complex purification .

Piperidine-Pyrazole Hybrids with Heterocyclic Modifications

a) (Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one

  • Structure : Contains a fused dihydropyrazol-3-one core with phenyl substituents.
  • Functional Groups : IR bands at 1660 cm⁻¹ (C=O) and NH/NH₂ stretches (3276–3386 cm⁻¹) suggest strong hydrogen-bonding capacity, contrasting with the target compound’s single hydroxymethyl group .
  • Thermal Stability : Melting point (172.7°C) exceeds the target compound’s inferred stability, likely due to aromatic stacking .

b) 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

  • Structure: Replaces piperidine with a thiophene ring bearing cyano and amino groups.
  • Electronic Effects: The electron-withdrawing cyano group may reduce electron density on the pyrazole, altering reactivity in electrophilic substitution compared to the target compound’s methyl groups .

Fluorinated and Macrocyclic Analogs

a) (R)-(3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone

  • Structure : Incorporates a difluorocyclobutyl group and a fused imidazo-pyrrolo-pyrazine system.
  • Pharmacokinetics : Fluorine atoms enhance metabolic stability and bioavailability. The macrocyclic system may improve target selectivity but increase synthetic complexity .

b) (S)-(2-(2H-1,2,3-Triazol-2-yl)phenyl)(4,4-difluoro-3-(quinolin-2-yloxy)piperidin-1-yl)methanone

  • Structure: Features a triazole-phenyl group and quinoline-substituted piperidine.
  • Binding Interactions: The triazole and quinoline moieties enable π-π stacking and halogen bonding, offering distinct interaction profiles compared to the hydroxymethyl group in the target compound .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight H-Bond Donors H-Bond Acceptors XLogP Key Substituents
Target Compound ~275.3* 2 5 ~2.5 Hydroxymethyl, dimethylpyrazole
CID-24791139 391.5 1 5 ~4.2 Trifluoromethylphenyl, methylpyrazole
(4-Benzylpiperidin-1-yl)-... ~450.5 3 6 ~3.8 Benzyl, 4-hydroxyphenyl
(R)-Difluorocyclobutyl analog ~420.0 2 7 ~3.5 Difluorocyclobutyl, imidazo-pyrrolo-pyrazine

*Estimated based on molecular formula.

Key Findings and Implications

  • Hydroxymethyl vs. Fluorinated Groups : The hydroxymethyl group in the target compound balances polarity and lipophilicity, whereas fluorinated analogs (e.g., CID-24791139) prioritize metabolic stability .
  • Synthetic Feasibility : Pyrazole-piperidine hybrids with yields >65% (e.g., ) suggest viable routes for optimizing the target compound’s synthesis.
  • Biological Targeting: Piperidine-pyrazole methanones are frequently explored in GPCR or kinase inhibition due to their conformational flexibility and hydrogen-bonding capacity .

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-6-11(13-14(9)2)12(17)15-5-3-4-10(7-15)8-16/h6,10,16H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIWNMFOCDZHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.